molecular formula C19H10Cl2I2N2O4S B14147716 2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid CAS No. 530131-33-0

2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid

Cat. No.: B14147716
CAS No.: 530131-33-0
M. Wt: 687.1 g/mol
InChI Key: USSULFROOBZESB-UHFFFAOYSA-N
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Description

2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including furan, dichlorophenyl, carbamothioyl, and diiodobenzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the synthesis of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde, which is then subjected to further reactions to introduce the carbamothioyl and diiodobenzoic acid groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hypochlorite, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while nucleophilic substitution can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. The compound’s furan and dichlorophenyl groups can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both dichlorophenyl and diiodobenzoic acid moieties distinguishes it from other similar compounds, providing unique properties for various applications .

Properties

CAS No.

530131-33-0

Molecular Formula

C19H10Cl2I2N2O4S

Molecular Weight

687.1 g/mol

IUPAC Name

2-[[5-(2,5-dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid

InChI

InChI=1S/C19H10Cl2I2N2O4S/c20-8-1-2-12(21)10(5-8)14-3-4-15(29-14)17(26)25-19(30)24-16-11(18(27)28)6-9(22)7-13(16)23/h1-7H,(H,27,28)(H2,24,25,26,30)

InChI Key

USSULFROOBZESB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)NC(=S)NC3=C(C=C(C=C3I)I)C(=O)O)Cl

Origin of Product

United States

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